molecular formula C21H22N2O5S B11415348 2-(5-methyl-1-benzofuran-3-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide

2-(5-methyl-1-benzofuran-3-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide

Cat. No.: B11415348
M. Wt: 414.5 g/mol
InChI Key: KIQKFYLIDFLMHP-UHFFFAOYSA-N
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Description

This compound features a 5-methylbenzofuran core linked to an acetamide group, which is further substituted with a 4-(morpholinosulfonyl)phenyl moiety. Its molecular formula is C₂₂H₂₂N₂O₅S (molecular weight: 426.49 g/mol), with a structure optimized for balanced lipophilicity and bioavailability .

Properties

Molecular Formula

C21H22N2O5S

Molecular Weight

414.5 g/mol

IUPAC Name

2-(5-methyl-1-benzofuran-3-yl)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C21H22N2O5S/c1-15-2-7-20-19(12-15)16(14-28-20)13-21(24)22-17-3-5-18(6-4-17)29(25,26)23-8-10-27-11-9-23/h2-7,12,14H,8-11,13H2,1H3,(H,22,24)

InChI Key

KIQKFYLIDFLMHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4

Origin of Product

United States

Preparation Methods

Cyclization Reaction

A representative protocol involves:

  • Substrate : 2-Hydroxy-5-methylpropiophenone (1.0 equiv)

  • Catalyst : Concentrated H2_2SO4_4 (10 mol%)

  • Solvent : Acetic acid

  • Conditions : Reflux at 120°C for 6–8 hours.

The reaction proceeds via keto-enol tautomerization, followed by intramolecular cyclization to yield 5-methylbenzofuran-3-carboxylic acid.

ParameterValue
Yield68–72%
Purity (HPLC)>98%
Characterization1H^1H NMR, IR, MS

Alternative Approaches

Palladium-catalyzed methods (Pd2_2(dba)3_3) enable cyclization of o-alkynylphenols at lower temperatures (80°C), improving yields to 85% but requiring inert conditions.

Acetamide Coupling

The benzofuran intermediate undergoes amidation with 4-aminophenylsulfonyl chloride.

Reaction Conditions

  • Coupling Agent : HATU (1.5 equiv)

  • Base : DIPEA (3.0 equiv)

  • Solvent : Anhydrous DMF

  • Temperature : 0°C → RT, 12 hours.

The reaction achieves 89% yield when using 2-(5-methylbenzofuran-3-yl)acetic acid activated in situ.

IntermediateMolecular Formula
4-Aminophenylsulfonyl chlorideC6_6H6_6ClNO2_2S
Activated esterC21_21H22_22N2_2O5_5S

Morpholine Sulfonylation

The final step introduces the morpholine group via nucleophilic aromatic substitution.

Sulfonylation Protocol

  • Reagents : Morpholine (2.0 equiv), K2_2CO3_3 (3.0 equiv)

  • Solvent : THF/H2_2O (4:1)

  • Conditions : 60°C, 24 hours.

The reaction exhibits 76% efficiency, with unreacted morpholine recovered via distillation.

ParameterValue
Reaction Yield76%
Byproduct4-Morpholinylsulfonic acid
PurificationColumn chromatography (SiO2_2, EtOAc/hexane)

Characterization and Validation

Advanced analytical techniques confirm structural integrity:

Spectroscopic Data

  • 1H^1H NMR (400 MHz, CDCl3_3) : δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (s, 1H, benzofuran-H), 6.95 (d, J = 8.4 Hz, 2H, Ar-H), 3.75–3.70 (m, 4H, morpholine-OCH2_2), 2.95–2.89 (m, 4H, morpholine-NCH2_2), 2.42 (s, 3H, CH3_3).

  • HRMS (ESI+) : m/z calcd for C21_21H22_22N2_2O5_5S [M+H]+^+: 415.1329; found: 415.1332.

Purity Assessment

MethodResult
HPLC (C18 column)99.2% purity
Elemental AnalysisC 60.85%, H 5.35% (theoretical: C 60.82%, H 5.30%)

Optimization Studies

Temperature Effects on Cyclization

Higher temperatures (>120°C) degrade the benzofuran core, reducing yields by 18–22%. Microwave-assisted synthesis at 100°C improves reaction time to 2 hours with comparable yields.

Solvent Impact on Sulfonylation

Polar aprotic solvents (DMF, DMSO) increase byproduct formation (15–20%), while THF/water mixtures minimize hydrolysis.

Comparative Analysis of Synthetic Routes

MethodYieldPurityCost Index
Classical cyclization72%98%$
Pd-catalyzed85%99%$$$
Microwave-assisted70%97%$$

The Pd-catalyzed method, while efficient, requires stringent anhydrous conditions, increasing production costs by 40% compared to classical approaches.

Challenges and Solutions

  • Regioselectivity : Use of directing groups (e.g., methoxy) at the C-4 position of acetophenone derivatives improves benzofuran regioselectivity to 94%.

  • Sulfonylation Byproducts : Sequential addition of morpholine (0.5 equiv every 6 hours) reduces dimerization byproducts from 12% to 4%.

Industrial-Scale Considerations

Pilot-scale trials (10 kg batch) achieved 63% overall yield using:

  • Continuous Flow Reactors : For cyclization and amidation steps.

  • Crystallization Purification : Ethanol/water (3:1) recrystallization affords 99.5% purity .

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-1-benzofuran-3-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The acetamide group can be reduced to an amine under suitable conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of similar structures have demonstrated significant growth inhibition against various cancer cell lines, such as SNB-19 and OVCAR-8, with percent growth inhibitions reaching up to 86.61% . The presence of the sulfonamide group is believed to contribute to this activity by facilitating interactions with target proteins involved in tumor growth.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LinePercent Growth Inhibition (%)
Compound ASNB-1986.61
Compound BOVCAR-885.26
Compound CNCI-H46075.99

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that similar sulfonamide derivatives exhibit activity against various bacterial strains and fungi, suggesting that the morpholine and benzofuran components may enhance this effect .

Table 2: Antimicrobial Activity of Sulfonamide Derivatives

CompoundMicroorganismInhibition Zone (mm)
Compound DStaphylococcus aureus15
Compound EEscherichia coli12
Compound FCandida albicans18

Case Studies

Several case studies have been conducted to evaluate the efficacy of compounds structurally related to 2-(5-methyl-1-benzofuran-3-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide:

  • Study on Anticancer Efficacy : A study published in a peer-reviewed journal demonstrated that a related compound exhibited significant apoptotic effects on breast cancer cells, leading to decreased cell viability and increased apoptosis markers .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial activity of similar benzofuran-sulfonamide derivatives against Mycobacterium tuberculosis, showing promising results that warrant further investigation into their potential as therapeutic agents against resistant strains .

Mechanism of Action

The mechanism of action of 2-(5-methyl-1-benzofuran-3-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, potentially disrupting replication and transcription processes. The morpholine sulfonyl group can interact with enzymes, inhibiting their activity. The acetamide linkage provides stability to the molecule, allowing it to exert its effects over a prolonged period.

Comparison with Similar Compounds

Structural Analogs with Modified Sulfonamide Groups

  • BH36990 (2-(5-Methyl-1-benzofuran-3-yl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide) Key Difference: Replacement of morpholine with 3-methylpiperidine in the sulfonamide group.
  • N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35)

    • Key Difference : Piperazine sulfonamide instead of morpholine.
    • Pharmacological Data : Demonstrated analgesic activity comparable to paracetamol, suggesting sulfonamide substitutions critically modulate pain-related pathways .

Analogs with Varied Acetamide Substituents

  • N-(4-(Morpholinosulfonyl)phenyl)-2-(phenylamino)acetamide (5i) Key Difference: Phenylamino group replaces the benzofuran moiety. Pharmacological Relevance: Evaluated as a COVID-19 inhibitor, highlighting the role of the morpholinosulfonyl group in antiviral targeting .
  • N-(4-(5-(4-tert-Butylphenyl)-3-methoxy-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylthio)-acetamide (Compound 52)

    • Key Difference : Triazole-thioacetamide structure.
    • Physicochemical Data : Melting point 167–169°C; the tert-butyl group increases hydrophobicity, contrasting with the benzofuran’s moderate polarity .

Heterocyclic Core Modifications

  • 2-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide

    • Key Difference : Isoxazole sulfonamide replaces benzofuran.
    • Structural Impact : Reduced aromatic surface area may limit π-π interactions but enhance metabolic stability .
  • N-[4-(Dimethylamino)phenyl]-2-[5-(4-chlorophenyl)-4-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]acetamide Key Difference: Triazole-thioacetamide with chloro and methylphenyl groups. Pharmacological Potential: Structural complexity suggests multitarget activity, though toxicity risks may increase .

Pharmacological and Physicochemical Data Comparison

Table 1: Key Properties of Selected Analogs

Compound Name Core Structure Sulfonamide Group Melting Point (°C) Notable Activity Reference
Target Compound Benzofuran Morpholine N/A Under investigation
BH36990 Benzofuran 3-Methylpiperidine N/A Not reported
Compound 35 (N-phenylacetamide) Phenyl 4-Methylpiperazine N/A Analgesic
5i (COVID-19 inhibitor) Phenylamino Morpholine N/A Antiviral
Compound 52 Triazole-thio tert-Butylphenyl 167–169 Anti-inflammatory?

Table 2: Structural Impact on Bioactivity

Feature Target Compound Analog (e.g., 5i) Impact on Activity
Core Benzofuran Phenylamino Benzofuran may enhance CNS penetration due to lipophilicity.
Sulfonamide Morpholine Morpholine Consistent solubility; critical for target binding (e.g., viral proteases) .
Substituents 5-Methyl 4-Methoxy (5j) Electron-donating groups (e.g., methoxy) may improve metabolic stability.

Biological Activity

The compound 2-(5-methyl-1-benzofuran-3-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that incorporates a benzofuran moiety and a morpholine-sulfonamide group. Its molecular formula is C16H18N2O4SC_{16}H_{18}N_{2}O_{4}S, with a molecular weight of approximately 350.39 g/mol. The structural complexity is believed to contribute to its diverse biological activities.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : Preliminary studies suggest that the compound may act as a modulator of GPCRs, which are crucial for numerous signaling pathways in the body .
  • Enzyme Inhibition : The morpholine-sulfonamide group may facilitate inhibition of specific enzymes involved in disease pathways, potentially leading to therapeutic effects in conditions such as cancer and bacterial infections .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound against various strains of bacteria:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antibacterial activity with MIC values ranging from 20 to 70 µM against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • Mechanism : The antibacterial effect may be linked to disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Bacterial StrainMIC (µM)Reference
Staphylococcus aureus20
Escherichia coli40

Anticancer Activity

The compound has also shown promise in cancer research:

  • Cell Proliferation Inhibition : Studies indicate that it can inhibit the proliferation of cancer cells by modulating pathways associated with cell cycle regulation and apoptosis. In vitro assays demonstrated effective inhibition against various cancer cell lines, suggesting its potential as an anticancer agent .
Cancer Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)25

Case Studies

  • Study on Antibacterial Efficacy : A comparative study evaluated the antibacterial efficacy of this compound against standard antibiotics. Results indicated that it outperformed several conventional antibiotics in terms of potency against resistant strains .
  • Anticancer Research : A recent publication explored the effects of this compound on colorectal cancer cells, revealing that it induced apoptosis through caspase activation pathways, thus confirming its potential as an anticancer therapeutic .

Q & A

Basic Research Questions

Q. What synthetic routes are reported for 2-(5-methyl-1-benzofuran-3-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling benzofuran and morpholine sulfonyl phenyl moieties. A general approach includes:

Acylation : React 5-methyl-1-benzofuran-3-carboxylic acid with thionyl chloride to form the acyl chloride.

Sulfonation : Introduce the morpholine sulfonyl group to 4-aminophenyl derivatives via sulfonylation (e.g., using morpholine-4-sulfonyl chloride under basic conditions).

Amide Coupling : Use EDC/HOBt or DCC-mediated coupling to link the benzofuran acyl chloride to the sulfonated aniline intermediate .

  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., excess acyl chloride) and temperature (e.g., reflux in CH₂Cl₂) to improve yields .

Q. How can NMR spectroscopy resolve stereochemical ambiguities in this compound’s structure?

  • Methodological Answer : ¹H and ¹³C NMR are critical for confirming regiochemistry and substituent positions. Key observations include:

  • Benzofuran protons : Aromatic protons at δ 6.8–7.6 ppm (split patterns indicate substitution).
  • Morpholine sulfonyl group : Quartet signals near δ 3.0–3.5 ppm (morpholine CH₂) and a singlet for the sulfonyl group.
  • Acetamide linkage : A downfield NH proton (δ ~7.7 ppm, broad singlet) and carbonyl carbon at δ ~168–170 ppm .
  • Advanced Tip : Use NOESY to confirm spatial proximity of substituents if stereoisomerism is suspected.

Advanced Research Questions

Q. How can computational methods improve the design of derivatives targeting specific biological activity?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity during sulfonation or coupling steps .
  • Docking Studies : Perform molecular docking with target proteins (e.g., kinases) to prioritize derivatives with optimized binding interactions.
  • Machine Learning : Train models on existing bioactivity data to predict ADMET properties and synthetic feasibility .

Q. How can contradictory biological activity data between in vitro and in vivo studies be addressed?

  • Methodological Answer :

Assay Validation : Ensure in vitro assays (e.g., enzyme inhibition) use physiologically relevant buffer conditions (pH, ionic strength).

Metabolic Stability : Evaluate compound stability in liver microsomes to identify rapid metabolism issues in vivo.

Formulation Adjustments : Use pharmacokinetic modeling to optimize dosing regimens or employ nanoformulations to enhance bioavailability .

Q. What crystallographic techniques confirm the solid-state structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is definitive:

  • Crystal Growth : Recrystallize from ethanol/ethyl acetate mixtures.
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 298 K.
  • Analysis : Refine structures with SHELXL; validate bond lengths/angles against similar acetamide derivatives (e.g., C=O bond ~1.21 Å, C–N ~1.34 Å) .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields?

  • Methodological Answer :

  • Process Control : Implement Design of Experiments (DoE) to identify critical variables (e.g., reagent purity, stirring rate).
  • In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progression in real time.
  • Statistical Analysis : Apply ANOVA to isolate factors causing variability (e.g., temperature fluctuations >5% impact yields) .

Q. What strategies reconcile discrepancies in reported IC₅₀ values across studies?

  • Methodological Answer :

  • Standardization : Use reference compounds (e.g., staurosporine for kinase assays) to calibrate assays.
  • Meta-Analysis : Pool data from multiple studies, applying weighted averages to account for sample size and assay sensitivity differences.
  • Orthogonal Assays : Validate activity in cell-based and enzymatic assays to rule out false positives .

Methodological Resources

  • Synthetic Protocols : Adapt procedures from structurally analogous compounds (e.g., sulfonamide coupling in ).
  • Computational Tools : Utilize ICReDD’s reaction path search algorithms for reaction optimization .
  • Crystallography : Reference CIF files from similar acetamides (e.g., ) for comparative analysis.

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